Fargesone A

Übersicht

Beschreibung

Fargesone A is a natural product identified as a potent and selective agonist of the Farnesoid X Receptor (FXR). FXR is a member of the nuclear receptor superfamily and plays a crucial role in maintaining metabolic homeostasis, particularly in the liver, kidney, intestine, and adrenal gland . This compound has shown significant potential in alleviating liver disorders by modulating FXR activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Fargesone A has been achieved through a biomimetic approach. The synthesis involves nine steps starting from commercially available materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. The biomimetic synthesis route developed in the laboratory provides a scalable method to produce this compound for research purposes .

Analyse Chemischer Reaktionen

Step 1: Palladium-Catalyzed α-Arylation

-

Reaction : Ketone 9 undergoes α-arylation using a palladium catalyst to form intermediate 12 .

-

Conditions : TIPS (triisopropylsilyl) protection of the phenol group ensures regioselectivity.

Step 2: Asymmetric Reduction via Kinetic Dynamic Resolution

-

Reaction : Ketone 12 is reduced enantioselectively to alcohol 13 .

-

Conditions : Utilizes a chiral catalyst to achieve 97% enantiomeric excess (ee).

Step 3: Deprotection and Functionalization

-

Reaction : TIPS deprotection of 13 with TBAF (tetrabutylammonium fluoride) yields phenol 14 .

-

Subsequent Steps :

Step 4: Oxidative Dearomatization

-

Reaction : 17 undergoes oxidative dearomatization using lead(IV) acetate.

-

Conditions : Multiple cycles optimize yield by reducing undesired byproduct 18 .

Step 5: Biomimetic Cascade Reaction

-

Reaction : Treatment of intermediate 19 with HF initiates a cascade:

-

TBS deprotection.

-

Oxa-Michael addition to form the final polycyclic framework.

-

-

Outcome : Simultaneous generation of FA, fargesone B, and kadsurin A .

Oxidative Dearomatization

-

Mechanism : Pb(OAc)₄ facilitates the formation of a quinone methide intermediate, enabling dearomatization. Computational studies support a radical-based pathway .

-

Significance : Critical for constructing FA’s central bicyclic core.

Biomimetic Oxa-Michael Addition

-

Mechanism : The 7β-hydroxyl group attacks the α,β-unsaturated ketone, mimicking enzymatic Friedel-Crafts reactions in biosynthesis .

Synthetic Challenges and Solutions

| Challenge | Solution | Outcome |

|---|---|---|

| Stereochemical control | Kinetic dynamic resolution in Step 2 | 97% ee achieved |

| Low yield in dearomatization | Cyclic reprocessing of byproduct 18 | Improved cumulative yield (23% → 39%) |

| Scalability | Gram-scale Claisen rearrangement (Step 3) | Enabled multi-gram synthesis of 17 |

Structural Modifications and Derivatives

While FA itself shows high FXR specificity, synthetic efforts have enabled the exploration of analogs:

Wissenschaftliche Forschungsanwendungen

Introduction to Fargesone A

This compound (FA) is a natural compound derived from the plant Magnolia fargesii, and it has garnered attention due to its role as a selective agonist of the Farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a critical role in regulating bile acid homeostasis and lipid metabolism, making FA a promising candidate for therapeutic interventions in liver diseases. This article explores the scientific research applications of this compound, highlighting its biological activity, potential therapeutic uses, and implications for drug development.

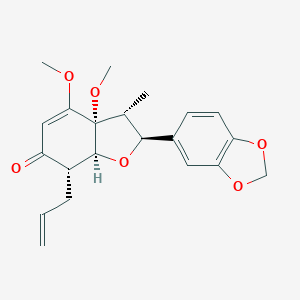

Chemical Properties and Mechanism of Action

This compound possesses a distinct polycyclic structure with five contiguous stereogenic centers, which contributes to its unique biological activity. Its mechanism of action primarily involves the activation of FXR, leading to enhanced transcriptional regulation of genes involved in bile acid synthesis and transport. In vitro studies have demonstrated that FA effectively activates FXR signaling pathways, resulting in the alleviation of hepatocyte lipid accumulation and cell death in an FXR-dependent manner .

Table 1: Comparison of this compound with Other FXR Agonists

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Polycyclic natural product | FXR agonist | Unique polycyclic framework |

| Guggulsterone | Steroidal compound | FXR agonist | Known cholesterol-lowering effects |

| Bile Acids | Natural metabolites | Endogenous FXR ligands | Regulate bile acid homeostasis |

| Obeticholic Acid | Synthetic derivative | Approved for liver disease treatment | Designed specifically as an FXR agonist |

Liver Diseases

This compound's primary application lies in its potential to treat liver-related disorders such as cholestasis and non-alcoholic fatty liver disease (NAFLD). In vivo studies using mouse models have shown that FA can ameliorate pathological features associated with liver disorders. For instance, treatment with FA in bile duct ligation (BDL)-induced liver injury models resulted in reduced inflammation and fibrosis, indicating its therapeutic potential .

Drug Development

The limited availability of natural this compound due to poor yield from plant extraction has hindered its extensive biological evaluation. To address this, researchers have developed a biomimetic total synthesis method that allows for scalable production of FA. This synthetic route not only provides access to FA but also facilitates the generation of derivatives that may enhance its biological properties .

Case Studies

- Liver Inflammation and Fibrosis : In a study involving BDL mouse models, FA treatment significantly reduced inflammatory infiltrates and collagen deposition compared to control groups. This suggests that FA could be developed into a therapeutic agent for chronic liver diseases .

- Metabolic Regulation : Computational studies have highlighted FA's specificity for FXR over other nuclear receptors, emphasizing its potential as a targeted therapy for metabolic disorders related to liver function .

Wirkmechanismus

Fargesone A exerts its effects by binding to the Farnesoid X Receptor (FXR). Upon binding, it induces the recruitment of coactivators such as steroid receptor coactivators (SRCs) and the release of corepressors like nuclear corepressor (NCoR). This activation leads to the transcription of downstream target genes involved in bile acid metabolism, lipid balance, inflammatory response, and organ fibrosis .

Vergleich Mit ähnlichen Verbindungen

Obeticholic Acid: Another FXR agonist used for treating primary biliary cholangitis.

GW4064: A synthetic FXR agonist known for its role in regulating metabolic balance.

Comparison: Fargesone A is unique due to its natural origin and distinct chemical scaffold compared to synthetic FXR agonists like obeticholic acid and GW4064. It has shown high affinity and selectivity for FXR, making it a promising candidate for further drug development .

Biologische Aktivität

Fargesone A (FA) is a natural compound recognized for its significant biological activity, particularly as a selective agonist of the Farnesoid X receptor (FXR). This receptor plays a crucial role in regulating bile acid homeostasis and lipid metabolism, making FA a candidate for therapeutic applications in liver diseases. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential clinical implications.

Chemical Structure and Isolation

This compound is characterized by a unique polycyclic framework with five contiguous stereogenic centers, which distinguishes it among similar compounds. It was isolated from the leaves of the plant Fargesonia and has been utilized in traditional Chinese medicine. The limited availability of FA from natural sources has historically hindered extensive biological evaluations; however, recent advancements in synthetic methodologies have improved access to this compound .

This compound functions primarily through its interaction with FXR. It binds directly to the bile acid-binding site of FXR, activating downstream signaling pathways that regulate metabolic processes. In vitro studies have demonstrated that FA effectively enhances the transcriptional regulation of target genes involved in bile acid synthesis and transport. This activation is crucial for alleviating hepatocyte lipid accumulation and cell death associated with liver disorders .

In Vitro Studies

In vitro experiments have confirmed that this compound activates FXR signaling pathways. Notable findings include:

- Lipid Accumulation : FA significantly reduces lipid accumulation in hepatocytes by promoting the expression of genes involved in lipid metabolism.

- Cell Viability : Studies indicate that FA can protect liver cells from apoptosis induced by toxic agents, suggesting its potential as a hepatoprotective agent .

In Vivo Studies

Research utilizing mouse models has further elucidated the therapeutic potential of this compound:

- Liver Disorders : In models of cholestasis and non-alcoholic fatty liver disease (NAFLD), FA administration resulted in marked improvements in liver function and histopathological features.

- Mechanistic Insights : The compound's efficacy was shown to be FXR-dependent, reinforcing its role as a selective FXR agonist .

Comparative Analysis with Other Compounds

This compound's unique properties can be contrasted with other known FXR modulators. The following table summarizes key characteristics:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Polycyclic natural product | FXR agonist | Unique polycyclic framework |

| Guggulsterone | Steroidal compound | FXR agonist | Known cholesterol-lowering effects |

| Bile Acids | Natural metabolites | Endogenous FXR ligands | Regulate bile acid homeostasis |

| Obeticholic Acid | Synthetic derivative | Approved for liver disease treatment | Designed specifically as an FXR agonist |

This compound stands out due to its specific binding affinity for FXR over other nuclear receptors, which is critical for minimizing off-target effects during therapeutic applications .

Case Studies and Clinical Implications

Recent studies have highlighted this compound's potential in clinical settings:

- Cholestatic Liver Disease : Clinical trials are underway to assess the efficacy of FA in patients suffering from cholestatic liver diseases, where it could help restore normal bile acid levels and improve liver function.

- Metabolic Disorders : Given its role in lipid metabolism, FA may also be beneficial for patients with metabolic syndrome or NAFLD, conditions that are increasingly prevalent globally .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of isolated Fargesone A for experimental reproducibility?

- Methodology : High-performance liquid chromatography (HPLC) with a purity threshold of ≥98% is recommended for quality control. Key parameters include using a C18 reverse-phase column, UV detection at 254 nm, and mobile phases optimized for polar terpenoid separation. Storage at 2–8°C in inert solvents (e.g., CHCl₃) preserves structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY) with chiral column HPLC to resolve stereoisomers. Specific optical rotation measurements (e.g., [α]D²⁵ = +196° in CHCl₃) and X-ray crystallography further validate absolute configuration .

Q. How can this compound’s solubility limitations in aqueous systems be addressed for in vitro assays?

- Methodology : Use co-solvents like dimethyl sulfoxide (DMSO) at concentrations ≤0.1% to minimize cytotoxicity. For cell-based studies, validate solubility via dynamic light scattering (DLS) and confirm bioactivity retention using positive controls (e.g., synthetic FXR agonists) .

Advanced Research Questions

Q. What strategies enable scalable asymmetric synthesis of this compound to overcome low natural extraction yields?

- Methodology : A 9-step biomimetic synthesis from commercially available precursors has been reported. Key steps include enzymatic resolution for stereocontrol and Pd-catalyzed cyclization to construct the tricyclic core. Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) to improve yield .

Q. How can conflicting data on this compound’s FXR activation potency across different cell models be resolved?

- Methodology : Standardize assay conditions by controlling variables such as cell line (e.g., HepG2 vs. primary hepatocytes), FXR isoform expression, and ligand-binding domain mutations. Use AlphaScreen® technology to quantify co-activator recruitment dynamics and correlate with transcriptional reporter assays .

Q. What experimental designs validate this compound’s hepatoprotective effects in vivo while addressing metabolic instability?

- Methodology : Employ pharmacokinetic (PK) studies with LC-MS/MS quantification to monitor plasma/tissue concentrations. Use bile duct ligation (BDL) or carbon tetrachloride (CCl₄)-induced liver injury models. Pair with prodrug derivatization (e.g., esterification) to enhance bioavailability .

Q. How can computational modeling improve understanding of this compound’s structure-activity relationship (SAR) for FXR agonism?

- Methodology : Perform molecular docking with FXR’s ligand-binding domain (PDB ID: 1OSH) and molecular dynamics (MD) simulations to identify critical binding residues. Validate predictions via site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity during high-throughput screening (HTS)?

- Methodology : Implement rigorous quality control (QC) protocols, including LC-MS purity checks and biological replicate assays. Use statistical tools like Z’-factor analysis to validate HTS robustness and exclude outliers due to compound degradation .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a clinical-translational study on this compound’s therapeutic potential?

- Population : Patients with non-alcoholic steatohepatitis (NASH).

- Intervention : Oral administration of this compound (10 mg/kg/day).

- Comparison : Placebo or obeticholic acid (OCA).

- Outcome : Reduction in serum ALT/AST levels at 12 weeks.

- Time : Longitudinal assessment over 6 months.

- Rationale : Aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) for translational research .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s anti-fibrotic assays?

- Methodology : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address heteroscedasticity via data transformation or robust regression .

Q. Handling Contradictory Evidence

Q. How should researchers reconcile discrepancies between in vitro FXR activation data and in vivo efficacy studies?

- Methodology : Conduct metabolite profiling to identify active derivatives formed in vivo. Use FXR-knockout (FXR⁻/⁻) mice to confirm target specificity. Cross-validate findings with orthogonal assays (e.g., chromatin immunoprecipitation for FXR-DNA binding) .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of this compound’s pharmacological data in manuscripts?

Eigenschaften

IUPAC Name |

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COELSLLVNMRXHB-KYIFXELVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331969 | |

| Record name | Fargesone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116424-69-2 | |

| Record name | Fargesone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.